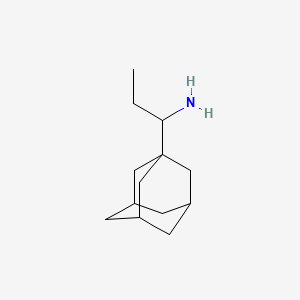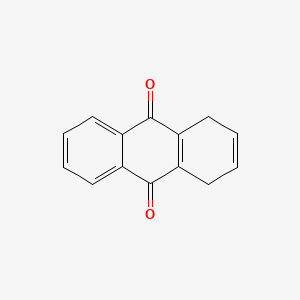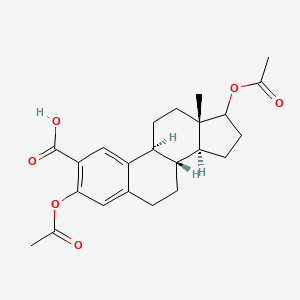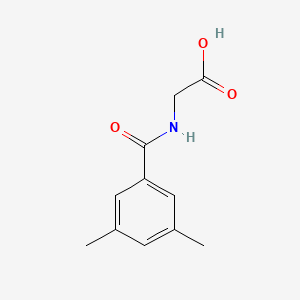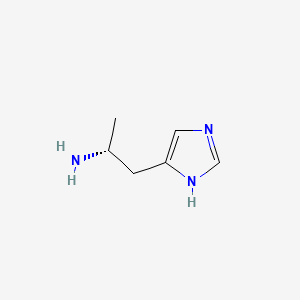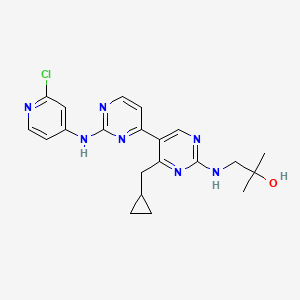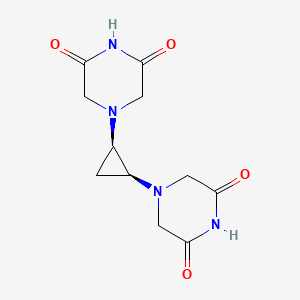
4,4'-(1r,2s)-cyclopropane-1,2-diyldipiperazine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.25 g/mol . This compound features a cyclopropane ring bonded to two piperazinedione groups, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropane derivative with piperazine-2,6-dione in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione)
- 4,4’-(1,2-Cyclopropanediyl)bis(2,5-piperazinedione)
- 4,4’-(1,2-Cyclopropanediyl)bis(2,4-piperazinedione)
Uniqueness
4,4’-(1,2-Cyclopropanediyl)bis(2,6-piperazinedione) is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
CAS番号 |
66054-21-5 |
|---|---|
分子式 |
C11H14N4O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
4-[(1R,2S)-2-(3,5-dioxopiperazin-1-yl)cyclopropyl]piperazine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c16-8-2-14(3-9(17)12-8)6-1-7(6)15-4-10(18)13-11(19)5-15/h6-7H,1-5H2,(H,12,16,17)(H,13,18,19)/t6-,7+ |
InChIキー |
CJRYCXUDTLRXOJ-KNVOCYPGSA-N |
SMILES |
C1C(C1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3 |
異性体SMILES |
C1[C@H]([C@H]1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3 |
正規SMILES |
C1C(C1N2CC(=O)NC(=O)C2)N3CC(=O)NC(=O)C3 |
同義語 |
4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione) 4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione), (trans)-isomer cis-4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione) trans-4,4'-(1,2-cyclopropanediyl)bis(2,6-piperazinedione) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


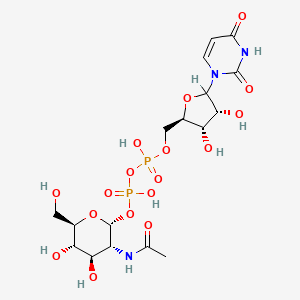
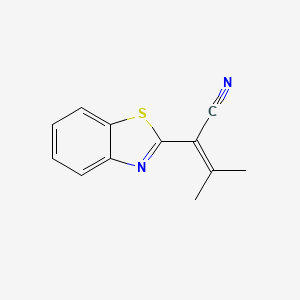
![Ethyl 2-(3,4-dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetate](/img/structure/B1194422.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B1194425.png)
